Author: BenchChem Technical Support Team. Date: February 2026
Preamble: A Proactive Approach to Safety Assessment
The journey of a novel chemical entity from discovery to application is predicated on a thorough understanding of its biological activity and, critically, its safety profile. N-[(3-methoxyphenyl)sulfonyl]phenylalanine, a molecule combining an essential amino acid scaffold with a substituted sulfonyl moiety, presents a unique profile that requires a structured and scientifically rigorous toxicological evaluation. As no comprehensive public data on this specific molecule currently exists, this guide is designed to serve as a strategic framework for its safety assessment. It synthesizes established principles of toxicology with field-proven methodologies, grounded in international regulatory standards, to outline a comprehensive, tiered approach to characterizing the toxicology and establishing a robust safety profile for N-[(3-methoxyphenyl)sulfonyl]phenylalanine.
Molecular Characterization and Predictive Toxicology
Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's physicochemical properties and a predictive assessment of its potential liabilities is paramount. This in silico and analytical phase provides the logical basis for subsequent experimental designs.
Structural and Physicochemical Analysis
N-[(3-methoxyphenyl)sulfonyl]phenylalanine is composed of three key structural motifs:
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L-Phenylalanine Core: An essential amino acid. While vital for protein synthesis, high systemic concentrations can lead to neurotoxicity, as evidenced in the genetic disorder Phenylketonuria (PKU)[1][2][3]. The metabolic pathways of phenylalanine are well-documented and primarily involve conversion to tyrosine in the liver[4][5].
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Sulfonamide Linkage: The N-sulfonyl group is a common feature in many pharmaceuticals. This functional group can influence solubility, cell permeability, and metabolic stability. It is also associated with a potential for hypersensitivity reactions in a subset of the population.
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3-Methoxyphenyl Group: This moiety increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. It is a common substrate for cytochrome P450-mediated O-demethylation in the liver, a primary metabolic pathway that must be investigated.
A summary of predicted physicochemical properties is essential for anticipating its ADME (Absorption, Distribution, Metabolism, Excretion) profile.
| Property | Predicted Value | Implication for Toxicological Studies |
| Molecular Weight | ~335.38 g/mol | Likely good oral bioavailability (Rule of Five). |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Suggests moderate lipophilicity, likely cell membrane permeability. |
| pKa | Acidic (carboxyl), Weakly acidic (sulfonamide N-H) | Influences solubility and absorption at different physiological pH values. |
| Water Solubility | Predicted to be low | May require specific formulation strategies for in vivo dosing. |
In Silico Toxicological Prediction
Computational toxicology models can screen for potential liabilities and guide targeted testing. Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) models are used to predict a range of endpoints.
| Toxicological Endpoint | In Silico Prediction Approach | Rationale & Causality |
| Genotoxicity | DEREK Nexus®, Sarah Nexus® | Identifies structural alerts (e.g., aromatic amines post-metabolism) that correlate with mutagenicity or clastogenicity. |
| Carcinogenicity | Leadscope®, CASE Ultra | Predicts carcinogenic potential based on structural fragments compared against extensive databases of known carcinogens. |
| Hepatotoxicity | DILIrank, AC-S2 | Assesses the likelihood of causing drug-induced liver injury based on structural motifs and physicochemical properties. |
| hERG Blockade | Various QSAR models | Predicts potential for blocking the hERG potassium channel, a key indicator of cardiovascular risk (QT prolongation). |
A Tiered Strategy for Non-Clinical Safety Assessment
The non-clinical safety evaluation is a systematic, tiered process designed to identify potential hazards and characterize risk. The strategy outlined below is aligned with international guidelines, including the ICH M3(R2) and OECD Test Guidelines, to ensure regulatory acceptance and adherence to the 3Rs principle (Replacement, Reduction, Refinement) of animal testing[6][7][8][9][10].
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Caption: Tiered workflow for toxicological assessment of N-[(3-methoxyphenyl)sulfonyl]phenylalanine.
In Vitro Toxicology: The Foundation of Safety
In vitro assays provide the first experimental data on the intrinsic hazards of a compound, serving as a critical screen before any animal studies are undertaken.
This is a mandatory battery of tests designed to detect compounds that can induce genetic damage, a key mechanism of carcinogenicity. The standard battery is prescribed by ICH S2(R1) guidelines.
Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471
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Objective: To detect point mutations (base-pair substitutions and frameshifts).
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System: A panel of Salmonella typhimurium and Escherichia coli strains with specific mutations in the histidine or tryptophan operon.
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Methodology:
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Prepare a concentration range of the test article (e.g., 5, 50, 500, 2500, 5000 µ g/plate ).
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Incubate the test article with each bacterial strain in two parallel conditions:
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Without metabolic activation: Test article + bacteria.
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With metabolic activation: Test article + bacteria + S9 fraction (a rat liver homogenate containing metabolic enzymes like P450s). This step is crucial as some chemicals only become mutagenic after metabolism.
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Include negative (vehicle) and positive controls (known mutagens like sodium azide, 2-nitrofluorene, etc.) to validate the assay.
-
Plate the mixture onto minimal glucose agar plates.
-
Incubate for 48-72 hours.
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Endpoint & Interpretation: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine/tryptophan). A dose-dependent increase of ≥2-fold over the negative control is considered a positive result.
Protocol: In Vitro Mammalian Cell Micronucleus Assay - OECD TG 487
-
Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.
-
System: Mammalian cell lines (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Methodology:
-
Treat cells with a range of concentrations of the test article, with and without S9 metabolic activation. Dose selection is critical and should be based on a preliminary cytotoxicity assay (e.g., aiming for a top concentration causing ~50% cytotoxicity).
-
Include vehicle and positive controls (e.g., Mitomycin C, Vinblastine).
-
After a defined exposure period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain cells with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Endpoint & Interpretation: Using microscopy, score the frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells. A statistically significant, dose-dependent increase in micronuclei frequency indicates a positive result.
In Vivo Toxicology: Characterizing Systemic Effects
Should the in vitro profile be acceptable (i.e., non-genotoxic), studies in animal models are conducted to understand the compound's effects on a whole organism. All studies must be conducted in compliance with Good Laboratory Practice (GLP).
This study provides an initial estimate of the substance's intrinsic toxicity after a single dose and helps inform dose selection for repeat-dose studies.
Protocol: Acute Oral Toxicity – Up-and-Down Procedure - OECD TG 425 [11]
-
Objective: To determine the LD50 (median lethal dose) with a minimal number of animals.
-
System: Typically female rats or mice, as they are often the more sensitive sex.
-
Methodology:
-
A single animal is dosed at a starting dose (e.g., 2000 mg/kg for a limit test if low toxicity is expected).
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The animal is observed for 14 days for signs of toxicity and mortality.
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The outcome for the first animal dictates the dose for the next:
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If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
The procedure continues sequentially until stopping criteria are met. A limit test uses a maximum of 5 animals to confirm if the LD50 is above 2000 or 5000 mg/kg.
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Endpoint & Interpretation: The primary endpoint is mortality, which is used to calculate the LD50 value and confidence intervals. Clinical observations provide valuable information on the nature of the toxicity (e.g., neurotoxicity, gastrointestinal effects).
This is the cornerstone of systemic toxicity assessment, providing data on potential target organs, dose-response relationships, and the No-Observed-Adverse-Effect Level (NOAEL).
Protocol: 28-Day Oral Toxicity Study in Rodents - OECD TG 407 [12]
-
Objective: To evaluate the toxicological effects of repeated daily exposure over 28 days.
-
System: Two species are typically required for drug development, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Methodology:
-
Assign animals to at least 4 groups (n=5-10/sex/group): vehicle control, low-dose, mid-dose, and high-dose. Doses are selected based on acute and dose-range-finding studies.
-
Administer the test article daily (e.g., via oral gavage) for 28 consecutive days.
-
Conduct daily clinical observations (e.g., changes in skin, fur, eyes, behavior).
-
Monitor body weight and food consumption weekly.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy, record organ weights, and preserve tissues for histopathological examination by a veterinary pathologist.
-
Endpoint & Interpretation: Key endpoints include changes in body weight, organ weights, clinical pathology parameters (e.g., liver enzymes, kidney function markers), and microscopic findings in tissues. The highest dose at which no adverse effects are observed is identified as the NOAEL.
Metabolic Fate: Understanding the Transformation
The body's handling of a xenobiotic is critical to its safety profile. Metabolism can either detoxify a compound or, in some cases, activate it to a more reactive species.
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Parent -> O_Demethylation [label="Forms phenolic metabolite"];
Parent -> Hydroxylation [label="Adds -OH to a ring"];
O_Demethylation -> Glucuronidation;
O_Demethylation -> Sulfation;
Glucuronidation -> Excretion;
Sulfation -> Excretion;
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Caption: Hypothetical metabolic pathway for N-[(3-methoxyphenyl)sulfonyl]phenylalanine.
Key Metabolic Pathways to Investigate
Conclusion and Risk Assessment Framework
The comprehensive dataset generated through the in silico, in vitro, and in vivo studies described in this guide will form the basis of a formal risk assessment. The key objectives are to:
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Identify Hazards: Determine the intrinsic toxic properties of the molecule (e.g., is it a mutagen, a hepatotoxin, a neurotoxin?).
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Characterize Dose-Response: Establish the NOAEL from the most relevant repeat-dose toxicity study.
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Assess Exposure: Determine the anticipated level of human exposure based on the intended application of the compound.
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Characterize Risk: Calculate the Margin of Safety (MOS) by comparing the NOAEL to the anticipated human exposure. A sufficiently large MOS provides confidence in the safety of the compound for its intended use.
This structured, guideline-driven approach ensures that the toxicological profile of N-[(3-methoxyphenyl)sulfonyl]phenylalanine is characterized with the scientific rigor necessary for drug development and regulatory submission, ultimately safeguarding human health.
References
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European Medicines Agency. (2013). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. [Link]
- ICH. (2026). ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs.
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OECD. Guidelines for the Testing of Chemicals. [Link]
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U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
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Anwar, S., et al. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. PubMed. [Link]
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MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]
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National Toxicology Program. OECD Test Guideline 425. [Link]
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Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
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Anwar, S., et al. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites- A Review. ResearchGate. [Link]
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Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]
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Pharmaguideline. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. [Link]
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GPC Gateway. (2025). OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment. [Link]
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Therapeutic Goods Administration (TGA). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. [Link]
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U.S. Food and Drug Administration. (2010). International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. PubMed. [Link]
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Medical News Today. (2021). Phenylalanine: What it is, sources, benefits, and risks. [Link]
Sources